molecular formula C7H8N2S B070338 6-Methylpyridine-3-carbothioamide CAS No. 175277-57-3

6-Methylpyridine-3-carbothioamide

Cat. No.: B070338
CAS No.: 175277-57-3
M. Wt: 152.22 g/mol
InChI Key: VBHUDUMOCHYQRM-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-carbothioamide is an organic compound with the molecular formula C7H8N2S. It is a derivative of pyridine, featuring a methyl group at the 6th position and a carbothioamide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridine-3-carbothioamide can be synthesized through a condensation reaction involving 6-methylpyridine-3-carboxylic acid and thioamide. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbothioamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylpyridine-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylpyridine-3-carbothioamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit urease with high potency sets it apart from other similar compounds .

Properties

IUPAC Name

6-methylpyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHUDUMOCHYQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372599
Record name 6-methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-57-3
Record name 6-methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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